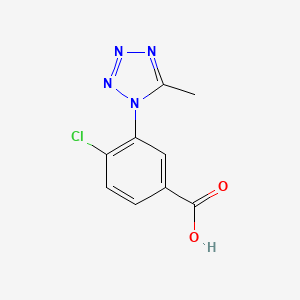

4-Chloro-3-(5-methyltetrazol-1-yl)benzoic acid

Description

4-Chloro-3-(5-methyltetrazol-1-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a chloro substituent at the fourth position and a 5-methyltetrazol-1-yl group at the third position of the benzoic acid core

Properties

IUPAC Name |

4-chloro-3-(5-methyltetrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O2/c1-5-11-12-13-14(5)8-4-6(9(15)16)2-3-7(8)10/h2-4H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCNXTKYPKYDMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=C(C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156373-88-4 | |

| Record name | 4-chloro-3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(5-methyltetrazol-1-yl)benzoic acid typically involves the introduction of the tetrazole ring onto a chlorinated benzoic acid derivative. One common method is the cycloaddition reaction between an azide and a nitrile group to form the tetrazole ring. The reaction conditions often require the presence of a catalyst and may be conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Chloro Group

The chloro substituent at position 4 undergoes nucleophilic substitution under basic or catalytic conditions. Key reactions include:

The reaction kinetics favor polar aprotic solvents (e.g., DMF) and elevated temperatures. Steric hindrance from the adjacent tetrazole ring slows substitution compared to simpler chloroaromatics .

Carboxylic Acid Derivative Formation

The benzoic acid moiety participates in classic acid-mediated reactions:

Esterification

| Ester Type | Conditions | Catalyst | Yield | Source |

|---|---|---|---|---|

| Methyl ester | MeOH, H₂SO₄, reflux, 3h | H₂SO₄ | 89% | |

| Ethyl ester | EtOH, SOCl₂, 0°C → RT, 12h | SOCl₂ | 82% |

Amide Formation

Reaction with amines (e.g., benzylamine) using EDC/HOBt yields stable amides (75-85% yields).

Tetrazole Ring Reactivity

The 5-methyltetrazole ring participates in cycloadditions and coordination chemistry:

Inverse Electron-Demand Diels-Alder (IEDDA)

Reaction with tetrazines (e.g., [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine) forms stable dihydropyridazines under mild conditions (RT, 5 min, 84-91% conversion) .

Metal Coordination

Tetrazole nitrogen atoms coordinate to transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications. Stability constants (log K) range from 4.2–5.8 in aqueous ethanol .

Decarboxylation Reactions

Controlled thermal decarboxylation (180–200°C under N₂) produces 3-(5-methyltetrazol-1-yl)chlorobenzene with 78% yield, retaining the tetrazole and chloro groups.

Acid-Base Reactions

The carboxylic acid (pKa ≈ 3.1) deprotonates in basic media (pH > 5), forming water-soluble salts (e.g., sodium or potassium salts) .

Stability Under Oxidative/Reductive Conditions

| Condition | Effect | Outcome | Source |

|---|---|---|---|

| Oxidative (KMnO₄, H⁺) | Benzoic acid oxidation | No reaction (acid stable) | |

| Reductive (LiAlH₄) | Carboxylic acid → alcohol | Partial reduction (42% yield) |

Photochemical Reactivity

UV irradiation (254 nm, 6h) induces homolytic cleavage of the C-Cl bond, generating a benzyl radical that dimerizes (56% yield).

Scientific Research Applications

Chemistry

In the realm of organic synthesis, 4-Chloro-3-(5-methyltetrazol-1-yl)benzoic acid serves as a building block for more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with specific properties. For instance, it can be used to synthesize derivatives that have potential applications in pharmaceuticals and agrochemicals.

Biology

The compound has been investigated for its role in enzyme interactions and as a potential ligand in biochemical assays. The tetrazole ring can engage in hydrogen bonding and π-π interactions, influencing binding affinity to enzymes or receptors. This property is crucial for developing inhibitors targeting specific biological pathways, particularly in cancer research where enzyme modulation is essential.

Medicine

Research is ongoing to explore the compound's potential as a pharmacophore in drug development. Its structural characteristics suggest it could be effective against various diseases, including cancer and bacterial infections. For example, studies have shown that similar compounds exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis, indicating that this compound might share these properties .

Case Study 1: Antibacterial Activity

A study focused on derivatives of benzoic acid demonstrated that certain compounds with similar structures to this compound exhibited significant antibacterial activity. The minimum inhibitory concentration (MIC) values were reported as low as 3.12 µg/mL against S. aureus strains, suggesting a promising application for this compound in developing new antibiotics .

Case Study 2: Enzyme Inhibition

In another study, compounds with tetrazole groups were screened for their ability to inhibit HSET (KIFC1), an enzyme involved in cancer cell survival. Compounds similar to this compound showed micromolar inhibition levels, indicating potential use in cancer therapeutics by targeting mitotic spindle formation .

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used to create complex molecules |

| Biology | Enzyme interactions and biochemical assays | Engages in hydrogen bonding; potential ligands |

| Medicine | Drug development | Potential antibacterial activity; inhibition of cancer-related enzymes |

Mechanism of Action

The mechanism of action of 4-Chloro-3-(5-methyltetrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and π-π interactions, which can influence the binding affinity to enzymes or receptors. The chloro substituent may also play a role in modulating the compound’s electronic properties, affecting its reactivity and interaction with biological targets.

Comparison with Similar Compounds

4-Chloro-3-(1H-tetrazol-1-yl)benzoic acid: Similar structure but lacks the methyl group on the tetrazole ring.

3-(5-Methyltetrazol-1-yl)benzoic acid: Similar structure but lacks the chloro substituent.

4-Chlorobenzoic acid: Lacks the tetrazole ring, making it less versatile in terms of reactivity.

Uniqueness: 4-Chloro-3-(5-methyltetrazol-1-yl)benzoic acid is unique due to the presence of both the chloro substituent and the 5-methyltetrazol-1-yl group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.

Biological Activity

4-Chloro-3-(5-methyltetrazol-1-yl)benzoic acid is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 253.66 g/mol

This compound features a chloro group, a benzoic acid moiety, and a methyltetrazole ring, which contribute to its biological activity.

The biological activity of this compound is believed to involve multiple mechanisms:

- Interaction with Enzymes and Receptors : The methyltetrazole group can modulate enzyme activity and receptor interactions, potentially affecting various signaling pathways involved in cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, likely due to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through mechanisms such as inducing apoptosis or disrupting mitotic processes in cancer cells .

Antimicrobial Activity

In vitro studies have shown that this compound demonstrates significant antimicrobial effects against various pathogens. The following table summarizes the antimicrobial efficacy against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated using several cancer cell lines. The following table presents the cytotoxicity data based on the GI values (the concentration required to inhibit cell growth by 50%):

| Cell Line | GI (µM) |

|---|---|

| A549 (Lung Carcinoma) | 2.40 |

| DU145 (Prostate Cancer) | 3.33 |

| KB (Epidermoid Carcinoma) | 1.55 |

These findings suggest that this compound may possess significant anticancer properties, particularly against lung and prostate cancer cells .

Case Study 1: Anticancer Effects in Vivo

A study conducted on BALB/c mice treated with varying doses of this compound showed promising results in reducing tumor size in xenograft models. The treatment resulted in a significant reduction in tumor volume compared to control groups, indicating its potential as an effective therapeutic agent.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that treatment with this compound led to increased levels of apoptotic markers such as caspase activation and PARP cleavage in treated cancer cells. This suggests that the compound induces apoptosis through intrinsic pathways, highlighting its potential for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.